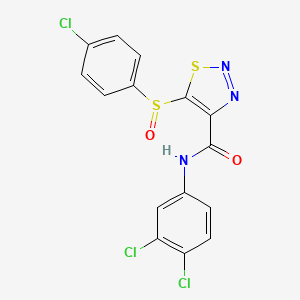

5-(4-chlorophenyl)sulfinyl-N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 1,3,4-thiadiazole sulfonamides . It has a molecular formula of C15H8Cl3N3O2S2, an average mass of 432.732 Da, and a monoisotopic mass of 430.912354 Da .

Synthesis Analysis

The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of this compound was confirmed by NMR, IR, and elemental analysis . Unfortunately, the specific details of the molecular structure are not provided in the available sources.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . All reactions were monitored by thin layer chromatography .科学的研究の応用

Antiviral Activity

This compound has been synthesized and tested for its antiviral activity . Specifically, it has shown some effectiveness against the tobacco mosaic virus . This suggests potential applications in the development of new antiviral drugs or treatments.

Synthesis of Derivatives

The compound serves as a key intermediate in the synthesis of various sulfonamide derivatives . These derivatives have been found to possess a wide range of biological activities, further expanding the potential applications of the original compound .

Antifungal Properties

Sulfonamide derivatives, like the ones that can be synthesized from this compound, have been reported to possess antifungal properties . This opens up possibilities for its use in the development of new antifungal agents.

Herbicidal Properties

In addition to their antifungal properties, some sulfonamide derivatives also exhibit herbicidal properties . This suggests potential applications in agriculture, particularly in the development of new herbicides .

Advanced Materials Development

The compound is noted for its exceptional versatility, which makes it suitable for use in advanced materials development . While specific applications in this field are not detailed, the compound’s unique properties could potentially be harnessed in various ways.

Nonlinear Optical (NLO) Materials

The compound has shown a great magnitude of the first-order hyperpolarizability, suggesting potential application as a nonlinear optical (NLO) material . NLO materials are used in various technologies, including telecommunications and laser systems .

Structural Studies

The compound has been the subject of detailed structural studies, including X-ray diffraction and density functional theory (DFT) calculations . These studies provide valuable insights into the compound’s molecular structure, which can inform its potential applications .

Pharmaceutical Research

Given its various biological activities, the compound has significant potential for pharmaceutical research . It could be used in the development of new drugs or treatments for various diseases .

作用機序

Target of Action

Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities .

Mode of Action

It’s known that the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors .

Biochemical Pathways

Compounds with similar structures have been reported to possess antifungal and herbicidal properties, suggesting they may interact with pathways related to these biological processes .

Result of Action

It’s known that some compounds with a similar structure have shown antiviral activity against the tobacco mosaic virus .

特性

IUPAC Name |

5-(4-chlorophenyl)sulfinyl-N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl3N3O2S2/c16-8-1-4-10(5-2-8)25(23)15-13(20-21-24-15)14(22)19-9-3-6-11(17)12(18)7-9/h1-7H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOPYNRQFAZJMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)C2=C(N=NS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2998087.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2998090.png)

![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998100.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2998103.png)